
4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF, is an organomagnesium reagent . It is mainly used in Grignard reactions . The molecular formula is C11H15BrMgO2 and the molecular weight is 283.44 g/mol .
Molecular Structure Analysis
The empirical formula of 4-(Diethoxymethyl)phenylmagnesium bromide is C11H15BrMgO2 . Unfortunately, the specific molecular structure analysis is not provided in the retrieved sources.Chemical Reactions Analysis
4-(Diethoxymethyl)phenylmagnesium bromide can be used as a substrate in the sp3C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .Physical And Chemical Properties Analysis
This compound is a solution with a concentration of 1.0 M in THF . The density is 1.013 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agricultural products, and in the synthesis of organometallic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. This compound is also used in the synthesis of complex heterocyclic compounds, such as pyridines and quinolines.
Wirkmechanismus
Target of Action
The primary target of 4-(Diethoxymethyl)phenylmagnesium bromide is the sp3 C-H bond in tetrahydroisoquinolines . This compound acts as a substrate in the arylation of these bonds .
Mode of Action
4-(Diethoxymethyl)phenylmagnesium bromide interacts with its targets through a process known as sp3 C-H arylation . This is a type of chemical reaction where an aryl group is introduced into the molecule, specifically at the sp3 carbon-hydrogen bond .
Biochemical Pathways
The compound affects the arylation pathway . The downstream effects of this pathway involve the transformation of the tetrahydroisoquinoline structure, which can lead to the synthesis of various complex organic compounds .
Result of Action
The result of the action of 4-(Diethoxymethyl)phenylmagnesium bromide is the arylation of the sp3 C-H bond in tetrahydroisoquinolines . This can lead to the formation of new organic compounds with potential applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 4-(Diethoxymethyl)phenylmagnesium bromide are influenced by various environmental factors. These include the temperature, the presence of other reagents, and the solvent used. For instance, this compound is typically used in a solution of 1 M in THF (Tetrahydrofuran), which can affect its reactivity .
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF in laboratory experiments is its high reactivity. It is also highly soluble in organic solvents, such as THF, and can be used in a wide range of reactions. The primary limitation of this compound is its instability in aqueous solutions. It is also highly flammable and should be handled with care.
Zukünftige Richtungen
Potential future directions for 4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF include the development of improved synthesis methods, the development of new applications in organic synthesis, and the development of new catalysts for the reaction of this compound with electrophiles. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved reactions. Finally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents.
Synthesemethoden
4-(Diethoxymethyl)phenylmagnesium bromide, 1.0 M in THF is typically synthesized by the reaction of diethoxymethylphenylmagnesium bromide with THF. This reaction, which is catalyzed by a Lewis acid, produces a solution of this compound in THF. The reaction can be represented as follows:
2MgBr + 2C6H4(OCH2CH3)2 → 2C6H4(OCH2CH3)2MgBr + MgBr2
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that it can be used as a substrate in the sp3 C-H arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to participate in the sp3 C-H arylation of tetrahydroisoquinolines , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented.
Eigenschaften
IUPAC Name |
magnesium;diethoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYDGZHTNPXBM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133292-05-4 |
Source


|
| Record name | 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

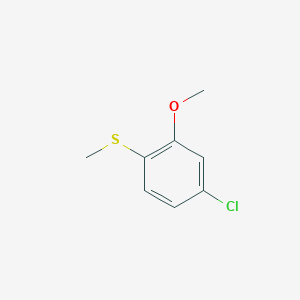

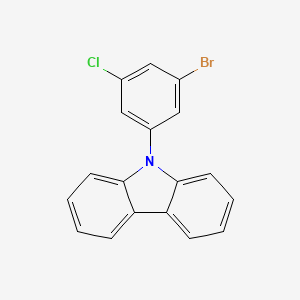
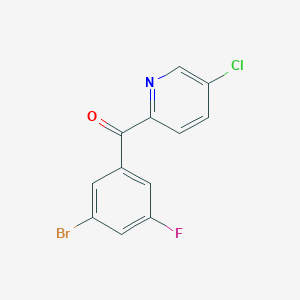
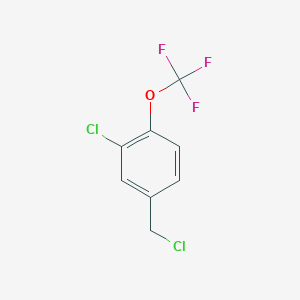
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)



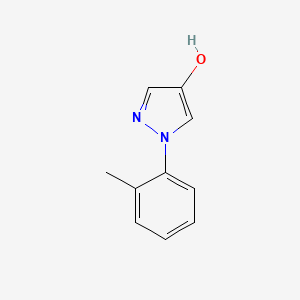
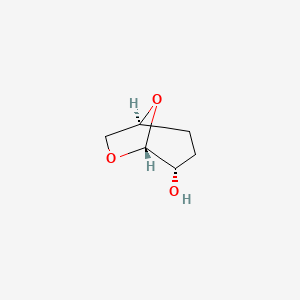
![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)

